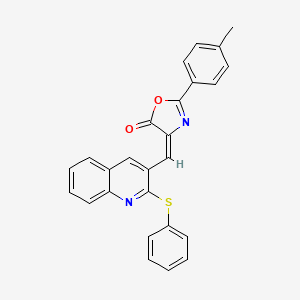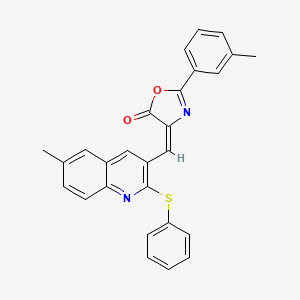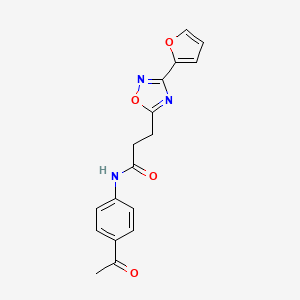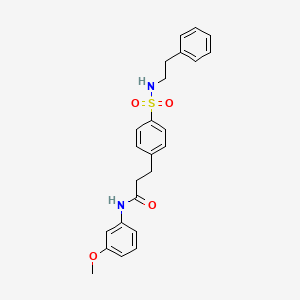
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one, also known as PTX-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTX-1 is a member of the 4-aryl-2-oxazolone family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Mechanism of Action
The mechanism of action of (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-kB pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the suppression of NF-kB signaling pathways, and the modulation of various signaling pathways involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one in scientific research is its ability to inhibit pro-inflammatory cytokines and suppress NF-kB signaling pathways, which are involved in a range of inflammatory diseases. Another advantage is its ability to induce apoptosis in cancer cells and inhibit tumor growth, which could have potential applications in cancer therapy.
One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which has been shown to vary depending on the dose and route of administration.
Future Directions
There are several potential future directions for research on (E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one. One area of research could focus on optimizing the synthesis method to improve the compound's solubility and reduce its toxicity. Another area of research could focus on elucidating the compound's mechanism of action in more detail, which could lead to the development of more effective therapeutic interventions.
Other potential future directions could include investigating the compound's effects on other signaling pathways involved in cancer cell proliferation and survival, as well as exploring its potential applications in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Overall, this compound represents a promising area of research with potential applications in a range of scientific fields.
Synthesis Methods
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one can be synthesized using a variety of methods, including condensation reactions between 2-(phenylthio)quinoline-3-carbaldehyde and p-tolylglycine, followed by cyclization with ethyl chloroformate. Other methods involve the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(p-tolyl)oxazol-5(4H)-one has been studied extensively for its potential applications in scientific research. One area of research has focused on the compound's anti-inflammatory effects, which have been shown to be mediated through the inhibition of pro-inflammatory cytokines and the suppression of nuclear factor-kappa B (NF-kB) signaling pathways.
Another area of research has focused on the compound's anti-cancer properties, which have been attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to exhibit anti-tumor effects in animal models of various types of cancer, including breast cancer and lung cancer.
properties
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-11-13-18(14-12-17)24-27-23(26(29)30-24)16-20-15-19-7-5-6-10-22(19)28-25(20)31-21-8-3-2-4-9-21/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZINDEJDIFYAGO-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)



